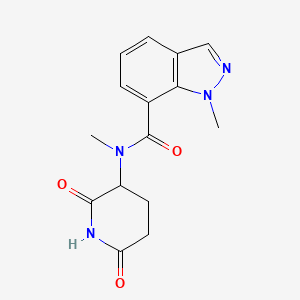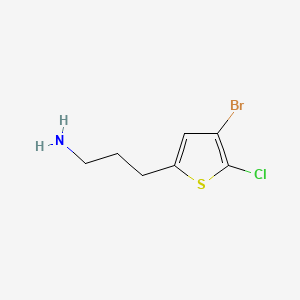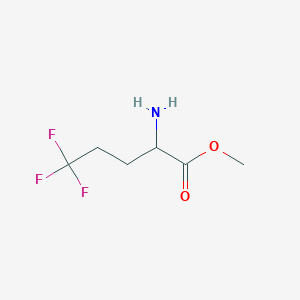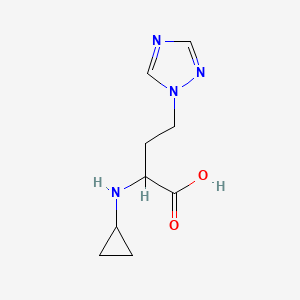![molecular formula C8H7NO3 B13543319 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/no-structure.png)
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid typically involves multi-step processes. One common method starts with the Claisen-Schmidt condensation of appropriate aldehydes and ketones to form chalcones. These chalcones then undergo cyclization reactions to form the furo[2,3-b]pyridine core .
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or gold may be employed to facilitate the cyclization steps .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted furo[2,3-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), disrupting cellular signaling pathways essential for cancer cell proliferation . Molecular docking studies have shown strong binding affinities to these targets, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-b]pyridine: Another furan-pyridine fused compound with similar structural features but different biological activities.
Pyridine-2-carboxylicacid: A simpler analog without the fused furan ring, used in various chemical syntheses.
Uniqueness: 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2,3-dihydrofuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-3,6H,4H2,(H,10,11) |
InChI-Schlüssel |
RRBICOAXNABAPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


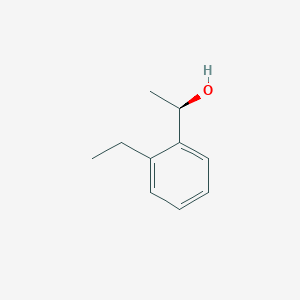

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
